molecular formula C7H9Br B14643833 1-Bromo-2-methylidenespiro[2.3]hexane CAS No. 55392-87-5

1-Bromo-2-methylidenespiro[2.3]hexane

Cat. No.: B14643833
CAS No.: 55392-87-5
M. Wt: 173.05 g/mol
InChI Key: VQZWZWXYRVURKA-UHFFFAOYSA-N
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Description

1-Bromo-2-methylidenespiro[2.3]hexane is a strained spirocyclic compound characterized by a fused cyclopropane ring (spiro[2.3]hexane backbone) with a bromine substituent and a methylidene group. Its unique structure imparts significant steric strain and reactivity, making it valuable in synthetic organic chemistry for ring-opening reactions, cross-coupling, and as a precursor to complex architectures. The bromine atom acts as a versatile leaving group, enabling nucleophilic substitutions, while the methylidene group offers sites for further functionalization .

Properties

CAS No.

55392-87-5

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

1-bromo-2-methylidenespiro[2.3]hexane

InChI

InChI=1S/C7H9Br/c1-5-6(8)7(5)3-2-4-7/h6H,1-4H2

InChI Key

VQZWZWXYRVURKA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C12CCC2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-methylidenespiro[2.3]hexane typically involves the bromination of 2-methylidenespiro[2.3]hexane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial production methods for 1-Bromo-2-methylidenespiro[2.3]hexane are not well-documented, but they likely involve similar bromination techniques with optimizations for large-scale synthesis. These optimizations may include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Bromo-2-methylidenespiro[2.3]hexane undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom in 1-Bromo-2-methylidenespiro[2.3]hexane can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. These reactions are typically facilitated by strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).

    Addition Reactions: The methylene group in 1-Bromo-2-methylidenespiro[2.3]hexane can participate in addition reactions with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH may yield 2-methylidenespiro[2.3]hexanol, while elimination with KOH may produce 2-methylidenespiro[2.3]hexene.

Scientific Research Applications

1-Bromo-2-methylidenespiro[2.3]hexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylidenespiro[2.3]hexane in various reactions involves the interaction of its bromine atom and methylene group with different reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton from the methylene group, leading to the formation of a double bond and the release of the bromine atom .

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[2.3]hexane core is shared among analogs, but substituents and heteroatoms critically influence properties and applications:

Compound Name Molecular Formula Key Substituents/Heteroatoms Key Features
1-Bromo-2-methylidenespiro[2.3]hexane C₆H₇Br Br, methylidene High reactivity due to Br; strained cyclopropane ring enables ring-opening .
1-Oxaspiro[2.3]hexane C₅H₈O Oxygen atom Ether linkage alters ring strain and reactivity; used in medicinal chemistry .
1,5-Diazaspiro[2.3]hexane C₄H₈N₂ Two nitrogen atoms Conformationally restricted; potential in drug design as glutamate analogs .
2-Bromo-1,1-difluorospiro[2.3]hexane C₆H₇BrF₂ Br, two F atoms Enhanced electrophilicity from fluorine; applications in fluorinated materials .

Physical and Spectral Properties

  • Molecular Weight and Polarity : Bromine increases molecular weight (e.g., 1-Bromo-2-methylidenespiro[2.3]hexane: ~161.04 g/mol) compared to oxygen or nitrogen analogs (e.g., 1-Oxaspiro[2.3]hexane: 84.12 g/mol) .
  • Solubility : Brominated spiro compounds are less polar, favoring organic solvents (e.g., hexane, ether), while nitrogen-containing analogs show partial aqueous solubility .
  • Thermal Stability : Strained cyclopropane rings in all analogs lower thermal stability, necessitating low-temperature storage .

Research Findings and Challenges

  • 1-Bromo-2-methylidenespiro[2.3]hexane : Demonstrated utility in synthesizing benzoxepins via lithiated intermediates . Challenges include controlling regioselectivity in ring-opening reactions.
  • Diazaspiro Analogs : Exhibit promising bioactivity but require optimized synthetic yields (e.g., 1,5-diazaspiro[2.3]hexane synthesis achieves ~40–60% yields) .

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